4-(Difluoromethoxy)benzaldehyde

Catalog No.
S779047
CAS No.
73960-07-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzaldehyde

CAS Number

73960-07-3

Product Name

4-(Difluoromethoxy)benzaldehyde

IUPAC Name

4-(difluoromethoxy)benzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F

The exact mass of the compound 4-(Difluoromethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)benzaldehyde (CAS 73960-07-3) is a premium fluorinated aromatic building block widely procured for advanced pharmaceutical and agrochemical synthesis. Featuring a highly reactive formyl group paired with a para-substituted difluoromethoxy (-OCF2H) moiety, this compound serves as a critical precursor for reductive aminations, Wittig reactions, and condensation pathways. The introduction of the -OCF2H group fundamentally alters the molecule's physicochemical profile, offering a unique balance of enhanced lipophilicity, exceptional metabolic stability, and distinct electronic properties compared to non-fluorinated analogs [1]. For industrial and laboratory buyers, it represents a high-value intermediate for generating metabolically robust drug candidates and specialized materials where precise tuning of molecular interactions is required.

Attempting to substitute 4-(Difluoromethoxy)benzaldehyde with cheaper or more common analogs compromises both synthetic efficiency and end-product performance. Using 4-methoxybenzaldehyde (anisaldehyde) introduces a metabolically vulnerable ether linkage prone to rapid CYP450-mediated O-demethylation, severely reducing the half-life of downstream pharmaceutical derivatives [1]. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the aldehyde, slowing down critical condensation reactions. Conversely, substituting with 4-(trifluoromethoxy)benzaldehyde over-corrects the lipophilicity, potentially violating Lipinski's rules, and completely eliminates the unique lipophilic hydrogen-bond donor capability inherent to the polarized C-H bond of the difluoromethoxy group [2]. Consequently, for applications requiring optimized ADME profiles and specific target binding, generic substitution is not viable.

Metabolic Stability: Resistance to CYP450 O-Dealkylation

The para-difluoromethoxy group provides a substantial increase in metabolic stability compared to unfluorinated ether equivalents. In downstream drug candidates, the strong electron-withdrawing nature of the fluorine atoms protects the ether linkage from oxidative cleavage (O-demethylation) by cytochrome P450 enzymes, a primary metabolic vulnerability of methoxyarenes [1]. This structural reinforcement ensures that APIs synthesized from 4-(Difluoromethoxy)benzaldehyde exhibit significantly longer half-lives and higher oral bioavailability than those derived from 4-methoxybenzaldehyde.

Evidence DimensionResistance to CYP450-mediated O-dealkylation
Target Compound DataHigh stability (fluorine-protected ether linkage)
Comparator Or Baseline4-Methoxybenzaldehyde derivatives (Low stability, rapid O-demethylation)
Quantified DifferencePrevention of rapid metabolic clearance at the para-position
ConditionsIn vivo / In vitro microsomal stability assays of downstream derivatives

Procuring this fluorinated precursor is essential for developing oral pharmaceuticals where extending the biological half-life is a primary clinical objective.

Aldehyde Electrophilicity: Accelerated Condensation Kinetics

The electronic properties of the para-substituent directly dictate the reactivity of the aldehyde handle. The difluoromethoxy group is electron-withdrawing (Hammett constant σp ≈ +0.18), which increases the partial positive charge on the carbonyl carbon [1]. In stark contrast, the methoxy group in 4-methoxybenzaldehyde is strongly electron-donating (σp = -0.27), which deactivates the carbonyl. This electronic difference means 4-(Difluoromethoxy)benzaldehyde exhibits superior electrophilicity, resulting in faster reaction kinetics and higher yields during key synthetic steps like imine formation and reductive amination [2].

Evidence DimensionHammett Sigma Constant (σp) and Carbonyl Electrophilicity
Target Compound Dataσp ≈ +0.18 (Electron-withdrawing, activated aldehyde)
Comparator Or Baseline4-Methoxybenzaldehyde (σp = -0.27, Electron-donating, deactivated aldehyde)
Quantified DifferenceShift from strongly electron-donating to electron-withdrawing, enhancing electrophilic attack
ConditionsStandard nucleophilic addition and condensation reactions

Higher electrophilicity translates to shorter reaction times, milder required conditions, and improved yields in industrial scale-up syntheses.

Lipophilicity Tuning: Optimized Membrane Permeability

Achieving optimal membrane permeability without excessive hydrophobicity is a major challenge in drug design. The difluoromethoxy group provides an intermediate Hansch lipophilicity parameter (π ≈ +0.2 to +0.4), carefully bridging the gap between the overly polar methoxy group (π = -0.02) and the highly lipophilic trifluoromethoxy group (π = +1.04) [1]. By using 4-(Difluoromethoxy)benzaldehyde as a precursor, chemists can incrementally increase the lipophilicity of a scaffold to improve cellular uptake without risking the poor aqueous solubility often associated with trifluoromethoxy derivatives.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Dataπ ≈ +0.2 to +0.4 (Intermediate lipophilicity)
Comparator Or Baseline4-Methoxybenzaldehyde (π = -0.02) and 4-(Trifluoromethoxy)benzaldehyde (π = +1.04)
Quantified DifferenceProvides a balanced, intermediate increase in LogP compared to unfluorinated or fully fluorinated analogs
ConditionsCalculated/measured partition coefficients for substituent effects

Allows precise tuning of the ADME profile, preventing the compound from violating Lipinski's rules due to excessive lipophilicity.

Target Binding: Unique Lipophilic Hydrogen Bond Donor Capacity

Unlike the trifluoromethoxy group, which acts solely as a hydrogen bond acceptor, the difluoromethoxy group retains a highly polarized C-H bond. This allows derivatives of 4-(Difluoromethoxy)benzaldehyde to act as 'lipophilic hydrogen bond donors' within protein active sites [1]. This dual capability—acting as both a hydrogen bond acceptor and donor while maintaining lipophilicity—enables unique conformational adaptations and stronger target binding interactions that are structurally impossible to achieve when substituting with 4-(trifluoromethoxy)benzaldehyde.

Evidence DimensionHydrogen Bond Capability
Target Compound DataFunctions as both a hydrogen bond acceptor and a lipophilic hydrogen bond donor
Comparator Or Baseline4-(Trifluoromethoxy)benzaldehyde (Strictly a hydrogen bond acceptor)
Quantified DifferencePresence of the polarized C-H bond enables novel donor interactions
ConditionsProtein-ligand binding and molecular docking environments

Provides a critical structural advantage in rational drug design, enabling binding modalities that fully fluorinated analogs cannot access.

High-Yield Reductive Amination in API Manufacturing

Due to the electron-withdrawing nature of the difluoromethoxy group, the aldehyde carbon is highly electrophilic. This makes 4-(Difluoromethoxy)benzaldehyde an ideal precursor for large-scale reductive aminations, offering faster imine formation and higher overall yields compared to deactivated methoxy-substituted analogs [1].

Lead Optimization for Oral Bioavailability

In medicinal chemistry campaigns where a lead compound suffers from rapid metabolic clearance due to O-demethylation, substituting the methoxy-precursor with 4-(Difluoromethoxy)benzaldehyde provides a direct structural solution. The resulting difluoromethoxy ether linkage resists CYP450 degradation, significantly extending the biological half-life [2].

Structure-Based Drug Design Targeting Complex Binding Pockets

When optimizing binding affinity within hydrophobic protein pockets that also require hydrogen bonding, derivatives of this compound excel. The unique ability of the -OCF2H group to act as a lipophilic hydrogen bond donor allows for precise molecular interactions that cannot be replicated by trifluoromethoxy (-OCF3) alternatives [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73960-07-3

Wikipedia

4-(Difluoromethoxy)benzaldehyde

Dates

Last modified: 08-15-2023

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